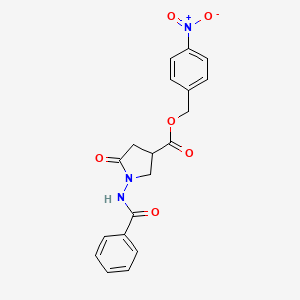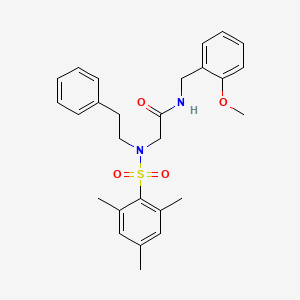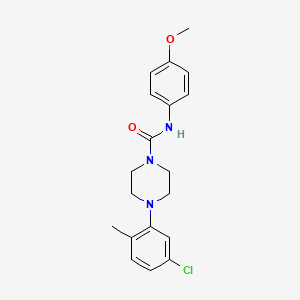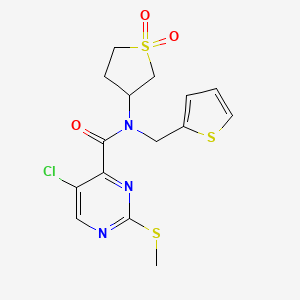![molecular formula C21H27N5O3 B4232344 N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide](/img/structure/B4232344.png)
N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide
説明
N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide, commonly known as MPHP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects. In recent years, there has been a growing interest in the scientific community to study the synthesis, mechanism of action, and physiological effects of MPHP.
作用機序
The mechanism of action of MPHP involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters, which results in the stimulation of the central nervous system. MPHP also has an affinity for the sigma-1 receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
The biochemical and physiological effects of MPHP are similar to other stimulants such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue, which can lead to hyperglycemia and hyperlipidemia. Chronic use of MPHP can lead to neurotoxicity and cardiovascular complications.
実験室実験の利点と制限
MPHP has several advantages for laboratory experiments, including its high potency and selectivity for the dopamine transporter. It can be used to study the effects of dopamine on behavior and cognition. However, the use of MPHP in laboratory experiments is limited by its potential for abuse and toxicity. Special precautions must be taken to ensure the safety of researchers and prevent the diversion of MPHP for illicit use.
将来の方向性
There are several future directions for research on MPHP. One area of interest is the development of novel therapeutic agents based on the structure of MPHP. Another area is the investigation of the long-term effects of MPHP on the brain and behavior. Additionally, studies are needed to determine the optimal dosage and administration route of MPHP for therapeutic use. Finally, research is needed to develop effective strategies for preventing the abuse and diversion of MPHP.
Conclusion:
In conclusion, MPHP is a potent stimulant that has gained popularity among recreational drug users. However, it also has potential therapeutic applications and has been used in various scientific studies to investigate its pharmacological properties. The synthesis, mechanism of action, and physiological effects of MPHP have been studied extensively, but there is still much to learn about this novel psychoactive substance. Future research on MPHP will contribute to our understanding of its potential therapeutic applications and help to develop effective strategies for preventing its abuse and diversion.
科学的研究の応用
MPHP has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter and can increase the release of dopamine, norepinephrine, and serotonin in the brain. MPHP has also been found to have anxiolytic and antidepressant effects in animal models. Furthermore, MPHP has been used in toxicology studies to evaluate its acute and chronic toxicity.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propanoylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-19-9-7-17(8-10-19)22-21(28)24-23-20(27)11-12-25-13-15-26(16-14-25)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,27)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSCFZAUIPYDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)CCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
![3-methyl-N-[4-(4-morpholinyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B4232274.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide](/img/structure/B4232289.png)

![3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4232300.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
![2-[(2,3-dichlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4232318.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232322.png)

![3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4232336.png)
![2-[(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4232349.png)
